molecular formula C17H22F2N2O3S B6964612 N-[1-[2-(3,4-difluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-N-methylmethanesulfonamide

N-[1-[2-(3,4-difluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-N-methylmethanesulfonamide

Cat. No.: B6964612
M. Wt: 372.4 g/mol
InChI Key: FKBDYKPORSBTII-UHFFFAOYSA-N
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Description

N-[1-[2-(3,4-difluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-N-methylmethanesulfonamide is a synthetic organic compound characterized by its complex structure, which includes a difluorophenyl group, a cyclopropane ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(3,4-difluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-N-methylmethanesulfonamide typically involves multiple steps. One common approach is the cyclopropanation of a suitable precursor, followed by the introduction of the difluorophenyl group and subsequent functionalization to incorporate the piperidine and sulfonamide moieties. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired transformations efficiently.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(3,4-difluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N-[1-[2-(3,4-difluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-N-methylmethanesulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound’s unique properties make it useful in various industrial processes, such as the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[1-[2-(3,4-difluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and cyclopropane ring play crucial roles in binding to these targets, while the piperidine and sulfonamide moieties contribute to the compound’s overall activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[2-(2,4-difluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-N-methylmethanesulfonamide
  • N-[1-[2-(3,5-difluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-N-methylmethanesulfonamide

Uniqueness

N-[1-[2-(3,4-difluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-N-methylmethanesulfonamide is unique due to the specific positioning of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-[2-(3,4-difluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2O3S/c1-20(25(2,23)24)12-5-7-21(8-6-12)17(22)14-10-13(14)11-3-4-15(18)16(19)9-11/h3-4,9,12-14H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBDYKPORSBTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2CC2C3=CC(=C(C=C3)F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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